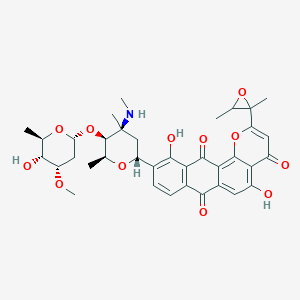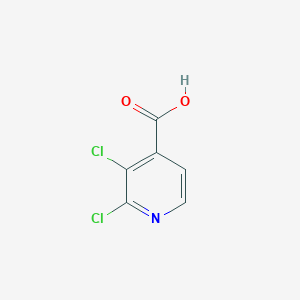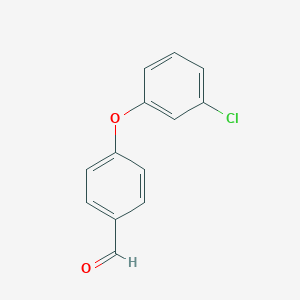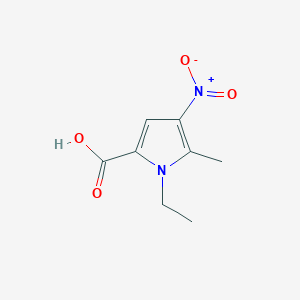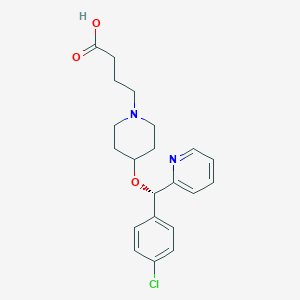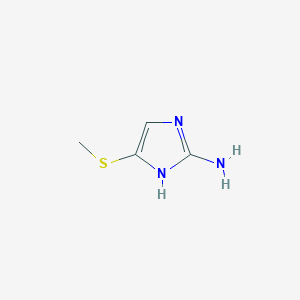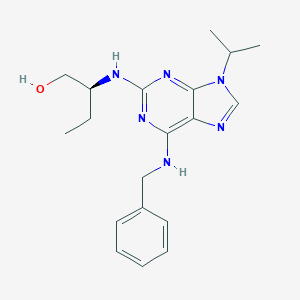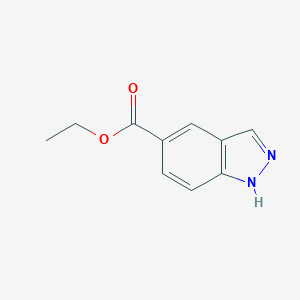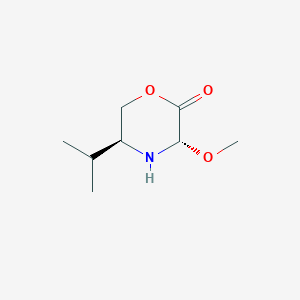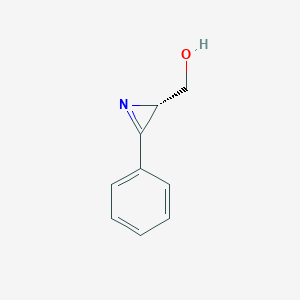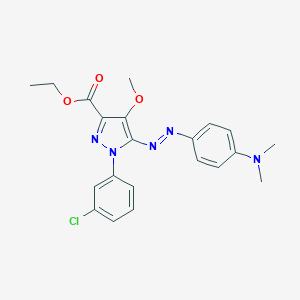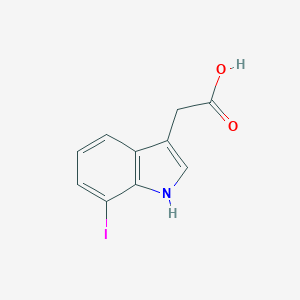
(7-Iodo-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Iodo-1H-indol-3-yl)acetic acid, also known as 7-IAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural plant hormone, indole-3-acetic acid (IAA), and has been found to have similar biological activities.
Wirkmechanismus
The mechanism of action of (7-Iodo-1H-indol-3-yl)acetic acid involves its ability to bind to and activate the same receptors as IAA. This leads to the activation of downstream signaling pathways that regulate various biological processes.
Biochemische Und Physiologische Effekte
(7-Iodo-1H-indol-3-yl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to stimulate plant growth and development, regulate gene expression, and modulate ion transport across cell membranes. In addition, it has been found to have anti-cancer properties and has been investigated as a potential therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (7-Iodo-1H-indol-3-yl)acetic acid in lab experiments is its ability to mimic the biological activities of IAA. This allows researchers to investigate the role of IAA in various biological processes. However, one limitation is that (7-Iodo-1H-indol-3-yl)acetic acid may not fully replicate the effects of IAA in vivo, as it is a synthetic compound.
Zukünftige Richtungen
There are several future directions for research on (7-Iodo-1H-indol-3-yl)acetic acid. One area of interest is the development of novel synthetic analogs of (7-Iodo-1H-indol-3-yl)acetic acid with improved biological activities. Another area of interest is the investigation of the role of (7-Iodo-1H-indol-3-yl)acetic acid in plant-microbe interactions, as well as its potential use as a biocontrol agent. Furthermore, the anti-cancer properties of (7-Iodo-1H-indol-3-yl)acetic acid could be further explored for potential therapeutic applications.
Synthesemethoden
The synthesis of (7-Iodo-1H-indol-3-yl)acetic acid involves the reaction of indole-3-acetic acid with iodine and acetic anhydride in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(7-Iodo-1H-indol-3-yl)acetic acid has been extensively used in scientific research due to its ability to mimic the biological activities of IAA. It has been used in studies to investigate the role of IAA in plant growth and development, as well as in studies on the regulation of auxin signaling pathways.
Eigenschaften
CAS-Nummer |
191674-63-2 |
|---|---|
Produktname |
(7-Iodo-1H-indol-3-yl)acetic acid |
Molekularformel |
C10H8INO2 |
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
2-(7-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) |
InChI-Schlüssel |
UTEXOTNCDLRKDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
Synonyme |
1H-Indole-3-aceticacid,7-iodo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




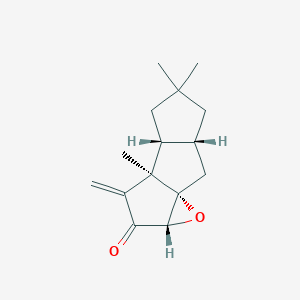
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
